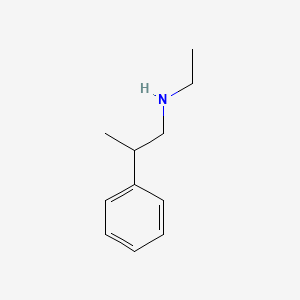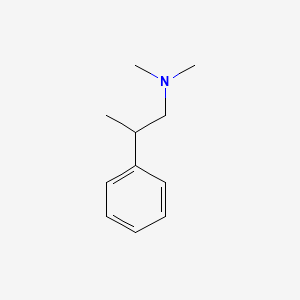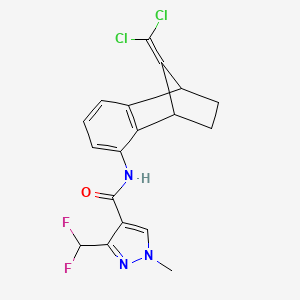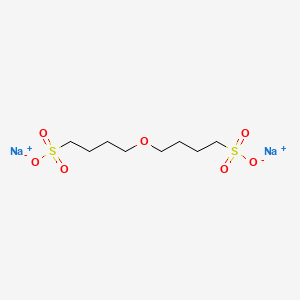
20-脱氢螺内酯
描述
Delta-20-Spironolactone is a synthetic steroidal compound that functions primarily as an antimineralocorticoid and antiandrogen. It is structurally related to spironolactone, a well-known diuretic and aldosterone antagonist. Delta-20-Spironolactone is used in various medical applications, including the treatment of conditions such as heart failure, hypertension, and certain hormonal disorders.
科学研究应用
Delta-20-Spironolactone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Applied in the treatment of conditions like heart failure, hypertension, and hormonal imbalances.
Industry: Utilized in the development of new pharmaceutical formulations and therapeutic agents.
作用机制
Target of Action
Delta-20-Spironolactone, also known as 20,21-Dehydro Spironolactone, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of electrolyte balance and blood pressure .
Mode of Action
Delta-20-Spironolactone acts as an aldosterone antagonist . It binds to mineralocorticoid receptors, blocking the action of aldosterone, a hormone that promotes sodium and water retention while promoting potassium excretion . By blocking aldosterone, Delta-20-Spironolactone promotes the excretion of sodium and water, while retaining potassium .
Biochemical Pathways
The action of Delta-20-Spironolactone affects the renin-angiotensin-aldosterone system . By blocking aldosterone, it inhibits sodium reabsorption and potassium secretion in the distal tubules and collecting duct of the kidneys . This leads to a decrease in blood volume and blood pressure .
生化分析
Biochemical Properties
Delta-20-Spironolactone, like its parent compound spironolactone, is expected to interact with various enzymes and proteins. The major active forms of spironolactone include 7α-thiomethylspironolactone (7α-TMS) and canrenone . These metabolites are likely to be involved in the biochemical reactions of Delta-20-Spironolactone .
Cellular Effects
Delta-20-Spironolactone may have similar cellular effects to spironolactone. Spironolactone has been shown to inhibit the growth of cancer stem cells by impairing DNA damage response . It also has potential antiviral properties, as suggested by studies on SARS-CoV-2 .
Molecular Mechanism
The molecular mechanism of Delta-20-Spironolactone is likely to be similar to that of spironolactone. Spironolactone works by blocking the mineralocorticoid receptor, which is involved in sodium and water retention . This mechanism could explain the superior blood pressure-lowering effect of spironolactone in resistant hypertension .
Temporal Effects in Laboratory Settings
Long-term treatment with spironolactone has been associated with adverse reactions such as gynaecomastia, hyperkalaemia, and symptomatic hypotension . These effects typically occurred after an average of 25 months of treatment .
Dosage Effects in Animal Models
For example, in dogs, adverse effects were noted with up to 10 times the recommended dose .
Metabolic Pathways
Delta-20-Spironolactone is expected to be involved in similar metabolic pathways as spironolactone. Spironolactone is metabolized in the liver and other tissues through various processes, including deacetylation, S-oxygenation, S-methylation, dethioacetylation, and hydroxylation .
Transport and Distribution
The transport and distribution of Delta-20-Spironolactone within cells and tissues are likely to be similar to those of spironolactone. Spironolactone is well absorbed orally, highly protein-bound, and extensively metabolized in the liver .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Delta-20-Spironolactone involves multiple steps, starting from steroidal precursors. The key steps include:
Thioesterification: Conversion of the acetylated intermediate to a thioester.
Lactonization: Formation of the lactone ring, which is crucial for the biological activity of the compound.
Industrial Production Methods: Industrial production of Delta-20-Spironolactone typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for controlled reaction conditions.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are used to ensure the consistency and quality of the compound.
化学反应分析
Types of Reactions: Delta-20-Spironolactone undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which retain or modify the biological activity of the parent compound.
相似化合物的比较
Spironolactone: A closely related compound with similar diuretic and antimineralocorticoid properties.
Eplerenone: Another aldosterone antagonist with a more selective action on mineralocorticoid receptors.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness: Delta-20-Spironolactone is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for mineralocorticoid and androgen receptors. This results in a distinct pharmacological profile, making it a valuable compound for therapeutic applications.
属性
IUPAC Name |
S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWOLKZQDUPWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


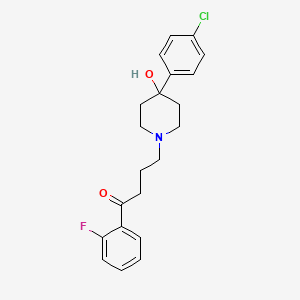

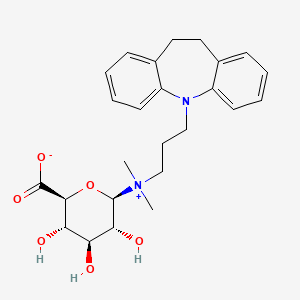
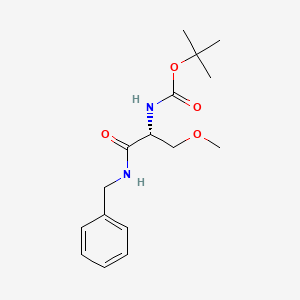
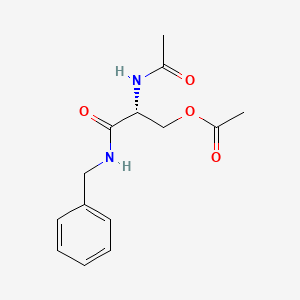
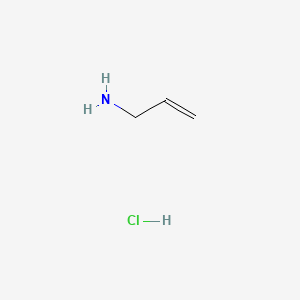
![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)
